molecular formula C14H17N3O2 B7407180 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide

4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide

Cat. No.: B7407180
M. Wt: 259.30 g/mol
InChI Key: BYFZVKGIDOZXKF-UHFFFAOYSA-N
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Description

4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyrazole and pyridine derivative under acidic or basic conditions.

    Introduction of the Butanamide Group: The butanamide moiety can be introduced via an amidation reaction using a suitable amine and a carboxylic acid derivative.

    Attachment of the Prop-2-enoxy Group: This step involves the etherification of the pyrazolo[1,5-a]pyridine core with a prop-2-enol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.

    Pyrazolo[3,4-d]pyrimidines:

Uniqueness

4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its prop-2-enoxy group, for example, may enhance its solubility and bioavailability compared to other similar compounds.

Properties

IUPAC Name

4-prop-2-enoxy-N-pyrazolo[1,5-a]pyridin-7-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-10-19-11-4-7-14(18)16-13-6-3-5-12-8-9-15-17(12)13/h2-3,5-6,8-9H,1,4,7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFZVKGIDOZXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCC(=O)NC1=CC=CC2=CC=NN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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